4-chloro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl group and a piperidinylpyridazinyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Piperidinylpyridazinyl Intermediate: This step involves the reaction of piperidine with a suitable pyridazine derivative under controlled conditions to form the piperidinylpyridazinyl intermediate.
Coupling with Chlorophenylbenzene Sulfonamide: The intermediate is then coupled with 4-chlorophenylbenzene sulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and solvent conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-CHLORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: Used in assays to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves:
Binding to Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, such as the PI3K-Akt pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES: These compounds are also inhibitors of protein kinases and have similar pharmacological properties.
BENZO[D]THIAZOL-2-YLAMINO DERIVATIVES: Known for their anti-inflammatory and analgesic activities.
Uniqueness
4-CHLORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific structural features that confer distinct binding properties and biological activities, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C21H21ClN4O2S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-7-9-19(10-8-17)29(27,28)25-18-6-4-5-16(15-18)20-11-12-21(24-23-20)26-13-2-1-3-14-26/h4-12,15,25H,1-3,13-14H2 |
InChI Key |
WGDCKOFOTHUNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.